2-Bromo-5-(trifluoromethyl)benzyl bromide
Overview
Description
2-Bromo-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5Br2F3. It is a colorless liquid with a molecular weight of 317.93 g/mol . This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 5-(trifluoromethyl)toluene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the bromination process .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atoms.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form corresponding benzyl alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium or potassium salts of the nucleophile, and the reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Nucleophilic Substitution: The major products are substituted benzyl derivatives, depending on the nucleophile used.
Oxidation: The major products include benzyl alcohols or carboxylic acids.
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)benzyl bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzyl bromide primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity is exploited in various synthetic applications to create more complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene
- 4-Bromo-3-(bromomethyl)benzotrifluoride
- 2-(Trifluoromethyl)benzyl bromide
Uniqueness
2-Bromo-5-(trifluoromethyl)benzyl bromide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJHPBWTPBYLFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-63-5, 875664-32-7 | |
Record name | 2-Bromo-5-(trifluoromethyl)benzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 875664-32-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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